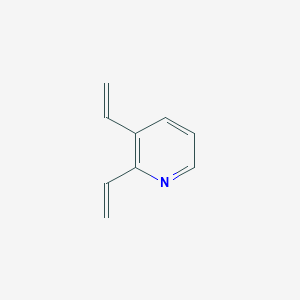

2,3-Divinylpyridine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

389064-82-8 |

|---|---|

Molekularformel |

C9H9N |

Molekulargewicht |

131.17 g/mol |

IUPAC-Name |

2,3-bis(ethenyl)pyridine |

InChI |

InChI=1S/C9H9N/c1-3-8-6-5-7-10-9(8)4-2/h3-7H,1-2H2 |

InChI-Schlüssel |

FCMUPMSEVHVOSE-UHFFFAOYSA-N |

Kanonische SMILES |

C=CC1=C(N=CC=C1)C=C |

Herkunft des Produkts |

United States |

Exploration of Reactivity and Mechanistic Pathways of 2,3 Divinylpyridine

Reactivity of the Vinyl Moieties in Polymerization and Addition Reactions

The two vinyl groups of 2,3-divinylpyridine are key to its utility as a monomer in polymerization reactions. These groups readily participate in various polymerization techniques, leading to the formation of crosslinked polymers and copolymers with tailored properties for applications in adhesives, coatings, and materials science. chemicalbull.comlookchem.com The ability of divinylpyridines to polymerize is a direct consequence of the reactivity of their vinyl appendages. chemicalbull.com

Beyond polymerization, the vinyl groups are susceptible to a range of addition reactions. A notable example is the acid-catalyzed double conjugate addition of active methylene (B1212753) compounds. nih.govresearchgate.netacs.org In these reactions, nucleophiles such as 1,3-dicarbonyl compounds, cyano esters, a cyano sulfone, and malonyl nitrile add across the vinyl double bonds. nih.govresearchgate.netacs.org This reactivity highlights the role of the vinyl groups as Michael acceptors. nih.govresearchgate.net

Rare-earth metal catalysts have been shown to mediate the regioselective, stereoselective, and living polymerization of divinylpyridine monomers. rsc.orgresearchgate.net For instance, certain lutetium-based catalysts can selectively polymerize the vinyl group at the 2-position of 2,5-divinylpyridine (B97761), leaving the vinyl group at the 5-position unreacted. rsc.orgresearchgate.net This high degree of control allows for the synthesis of polymers with specific tacticities. rsc.orgresearchgate.net Furthermore, the remaining vinyl groups in the resulting polymer can undergo post-functionalization reactions, such as the thiol-ene "click" reaction, to introduce new functionalities. rsc.org

Influence of the Pyridine (B92270) Ring on Electrophilic and Nucleophilic Reactivity

Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic attack, particularly at the 2- and 4-positions. uoanbar.edu.iqwikipedia.orgjscimedcentral.com This is because these positions have a lower π-electron density. uoanbar.edu.iq The stability of the intermediate carbanions formed during nucleophilic attack further favors substitution at these positions. uoanbar.edu.iq The reactivity of pyridine towards nucleophiles is so pronounced that even a strongly basic hydride ion can be displaced. uoanbar.edu.iq In the context of this compound, this inherent reactivity of the pyridine core complements the reactivity of the vinyl substituents.

The nitrogen atom itself is a site of reactivity, behaving as a tertiary amine. wikipedia.orgjscimedcentral.com It can be readily protonated, alkylated, and acylated to form pyridinium (B92312) salts. gcwgandhinagar.comwikipedia.org This quaternization of the nitrogen atom increases the positive charge in the ring, further enhancing its reactivity towards both oxidation and reduction. wikipedia.org

Stereochemical Aspects and Control in this compound Transformations

The stereochemistry of reactions involving this compound is a critical aspect, particularly in polymerization and addition reactions. The formation of new stereocenters during these transformations can lead to a variety of stereoisomers.

In polymerization reactions, the use of specific catalysts can allow for a high degree of stereochemical control. As mentioned earlier, rare-earth catalysts can produce highly isotactic poly(divinylpyridine). rsc.orgresearchgate.net The level of isoselectivity can be tuned by adjusting reaction conditions, such as the addition of tetrahydrofuran (B95107) (THF). rsc.orgresearchgate.net This ability to control the stereochemistry of the polymer backbone is crucial for tailoring the physical and mechanical properties of the resulting material.

Addition reactions to the vinyl groups also have stereochemical implications. For instance, the hydration of an alkene can proceed through a planar carbocation intermediate, allowing for nucleophilic attack from either face, which can result in a racemic mixture of products if a new chiral center is formed. libretexts.org In the case of this compound, the addition of a nucleophile to one of the vinyl groups could create a chiral center. The stereochemical outcome of the subsequent addition to the second vinyl group would then be influenced by the stereochemistry of the first addition, potentially leading to diastereomers. The relative orientation of the adding groups can be syn or anti, further contributing to the stereochemical complexity. libretexts.org

In cycloaddition reactions, such as the Diels-Alder reaction, where a diene reacts with a dienophile, the relative orientation of the substituents on both the diene and dienophile determines the stereochemistry of the product. masterorganicchemistry.com While this compound itself is not a diene for a typical Diels-Alder reaction, the principles of stereocontrol in such reactions are relevant to understanding the formation of cyclic structures involving its vinyl groups.

Protonation and Deprotonation Dynamics of Pyridyl Functionalities

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons in an sp2 hybridized orbital, making it basic and susceptible to protonation. uoanbar.edu.iq The basicity of pyridine (pKa of the conjugate acid is around 5.23) is a key feature of its chemistry. wikipedia.org Protonation of the nitrogen atom forms a pyridinium cation, which significantly alters the electronic properties of the ring, making it even more electron-deficient and resistant to electrophilic attack. gcwgandhinagar.com

The protonation state of the pyridyl functionality is dependent on the pH of the medium. utexas.edu In acidic conditions, the nitrogen will be predominantly protonated, while in basic conditions, it will be deprotonated. utexas.edu This equilibrium between the protonated and deprotonated forms influences the molecule's reactivity. For instance, the protonated form is more electrophilic, while the deprotonated form is more nucleophilic at the nitrogen atom. masterorganicchemistry.com

The dynamics of protonation and deprotonation are rapid and can be studied using techniques like NMR relaxation. nih.gov The rates of proton on and off events are related to the pKa of the ionizable group. nih.gov For pyridine and its derivatives, the protonation/deprotonation behavior is a fundamental aspect of their role in catalysis and their interaction with biological systems. researchgate.net The ability to tune the protonation state by altering the pH provides a handle to control the reactivity of this compound in various chemical transformations. masterorganicchemistry.comresearchgate.net

Polymerization Science of 2,3 Divinylpyridine

Homopolymerization of 2,3-Divinylpyridine

The homopolymerization of divinyl monomers like this compound can proceed through different mechanisms, leading to diverse polymeric architectures. The two vinyl groups can participate in the polymerization, often resulting in the formation of highly cross-linked, insoluble, and infusible materials. acs.orggoogle.com

Radical Polymerization Mechanisms and Kinetics

Radical polymerization is a common method for polymerizing vinyl monomers and can be initiated by thermal or photochemical decomposition of radical initiators. wikipedia.org In the case of divinylpyridines, radical polymerization typically leads to the formation of a three-dimensional network structure due to the reaction of both vinyl groups. acs.orgspecialchem.com The process involves initiation, propagation, termination, and chain transfer steps. wikipedia.orguomustansiriyah.edu.iq

The kinetics of radical polymerization are complex and influenced by factors such as monomer and initiator concentrations, temperature, and the solvent used. uomustansiriyah.edu.iqyoutube.com The rate of polymerization is generally proportional to the square root of the initiator concentration and the first power of the monomer concentration. uomustansiriyah.edu.iq For divinyl monomers, the kinetics are further complicated by the potential for intramolecular cyclization and the formation of cross-links, which can lead to autoacceleration (the gel effect) as the viscosity of the system increases. youtube.com

Table 1: General Kinetic Scheme of Free-Radical Polymerization

| Step | Reaction | Rate Equation |

| Initiation | Initiator → 2R•R• + M → RM• | Ri = 2 * f * kd * [I] |

| Propagation | RMn• + M → RMn+1• | Rp = kp * [M] * [M•] |

| Termination | RMn• + RMm• → Pn+m or Pn + Pm | Rt = 2 * kt * [M•]2 |

Where: [I], [M], and [M•] are the concentrations of the initiator, monomer, and growing polymer radicals, respectively. kd, kp, and kt are the rate constants for initiator dissociation, propagation, and termination. f is the initiator efficiency.

Coordination Polymerization Utilizing Rare Earth Catalysts

Coordination polymerization offers a pathway to more controlled polymer structures, including the potential for regioselective and stereoselective polymerization of divinyl monomers. Research on the polymerization of 2,5-divinylpyridine (B97761) using rare earth metal catalysts has demonstrated the ability to selectively polymerize one vinyl group while leaving the other intact. rsc.org

For instance, catalysts of the type RE(CH₂SiMe₃)₃(L)₂ (where RE = Sc, Y, Lu, Dy and L = THF, Py) have shown perfect regioselectivity for the 2,5-divinylpyridine monomer, polymerizing only the vinyl group at the 2-position. rsc.org This results in a linear polymer with pendant vinyl groups. In contrast, using a lanthanum-based catalyst (La(CH₂SiMe₃)₃(THF)₂) resulted in a non-regioselective polymerization, leading to a cross-linked network. rsc.org The choice of the rare earth metal and the coordinating ligands can also influence the stereoselectivity, yielding polymers with high isotacticity. acs.orgrsc.org

While this research was conducted on the 2,5-isomer, it provides a strong indication that similar strategies could be applied to this compound to achieve controlled polymer architectures. The coordination of the pyridine (B92270) nitrogen to the rare earth metal center is a key factor in guiding the polymerization. acs.orgnih.gov

Table 2: Regioselective Polymerization of 2,5-Divinylpyridine with Rare Earth Catalysts

| Catalyst | Regioselectivity | Stereoselectivity (isotacticity, mm) | Resulting Polymer Structure |

| Lu(CH₂SiMe₃)₃(Py)₂/B(C₆F₅)₃ | High | >99% | Linear, isotactic |

| Dy(CH₂SiMe₃)₃(THF)₂ | High | 85% | Linear, isotactic |

| La(CH₂SiMe₃)₃(THF)₂ | Low | - | Cross-linked network |

Data sourced from Yan, C., et al. (2020). rsc.org

Formation of Cross-linked Polymeric Networks

The homopolymerization of this compound, particularly through radical mechanisms, is expected to produce highly cross-linked, insoluble, and infusible polymeric networks. acs.orggoogle.comspecialchem.com This is due to the participation of both vinyl groups in the polymerization process, creating a three-dimensional covalent structure. specialchem.commedcraveonline.com Such networks are often rigid and exhibit enhanced thermal and chemical stability compared to their linear polymer counterparts. specialchem.com

The properties of the resulting cross-linked network, such as the degree of cross-linking, swelling behavior, and mechanical strength, can be influenced by the polymerization conditions. These conditions include the monomer concentration, the type and amount of initiator, the temperature, and the presence of a solvent or porogen. medcraveonline.com For instance, a patent describes the homopolymerization of 2,4-divinylpyridine (B13738539) to yield a cross-linked, insoluble, and infusible resin that can function as an ion-exchange resin. google.com This suggests that homopolymers of this compound could also possess interesting properties for applications in areas such as separation and catalysis.

Copolymerization Strategies Involving this compound

Copolymerization is a versatile strategy to develop polymers with a wide range of properties by combining two or more different monomers. [this compound can be incorporated into copolymers to introduce specific functionalities, such as basic nitrogen atoms, or to act as a cross-linking agent.

Synthesis of Conjugated Poly(pyridyl vinylene) Copolymers

Conjugated polymers, characterized by alternating single and double bonds along the polymer backbone, exhibit interesting electronic and optical properties. chemicalbull.comkennesaw.edu Poly(pyridyl vinylene)s (PPyVs) are a class of conjugated polymers that incorporate the pyridine moiety. acs.org The synthesis of alternating copolymers of 2,5-divinylpyridine and substituted phenylene vinylene units has been achieved through Heck coupling reactions. mit.edu This approach involves the palladium-catalyzed reaction of a divinyl monomer with a dihalo-aromatic comonomer. mit.edu

This methodology could potentially be adapted for the synthesis of conjugated copolymers using this compound. The resulting poly(2,3-pyridyl vinylene) copolymers would be expected to have unique photophysical and electronic properties due to the specific substitution pattern on the pyridine ring. The synthesis of a related polymer, poly(pyridine vinylene), has been reported via a sulfinyl precursor route, which offers another potential pathway to such materials. acs.org

Fabrication of Porous Organic Polymers (POPs)

Porous organic polymers (POPs) are a class of materials characterized by high surface areas and permanent porosity, making them attractive for applications in gas storage, separation, and catalysis. mdpi.comnih.govphyschem.czwgtn.ac.nz The synthesis of POPs often involves the cross-linking of rigid monomer units. Divinylpyridines are suitable monomers for the fabrication of POPs due to their ability to form highly cross-linked networks.

Research has shown that POPs can be synthesized from 2,5-divinylpyridine through radical polymerization. These materials exhibit good thermal stability and high surface areas, making them effective for applications such as the adsorption and separation of gases like SO₂. The basic nitrogen atoms of the pyridine units within the porous framework are thought to play a key role in the selective binding of acidic gases.

While specific studies on the use of this compound for the synthesis of POPs are limited, the general principles suggest its suitability for this purpose. The solvothermal copolymerization of divinylbenzene (B73037) with other monomers is a common method for producing POPs, and a similar approach could be employed with this compound to create novel porous materials with tailored properties. mdpi.com

Control of Polymer Microstructure and Molecular Architecture

The presence of two vinyl groups in divinylpyridine monomers introduces complexity into their polymerization. Uncontrolled polymerization typically leads to cross-linked, insoluble networks. However, advanced catalytic systems have enabled remarkable control, allowing for the selective polymerization of one vinyl group while leaving the other intact for potential post-polymerization modification. This control extends to the stereochemical arrangement of the polymer chain and the ability to produce polymers with predetermined molecular weights and narrow size distributions, a hallmark of living polymerization.

Regioselective Polymerization Control

Regioselectivity in the polymerization of divinylpyridines refers to the selective polymerization of one of the two vinyl groups. For a monomer like this compound, this would involve preferentially polymerizing either the vinyl group at the 2-position or the one at the 3-position. This selection is crucial for preventing cross-linking and for producing linear, soluble polymers with pendant vinyl groups.

Research on the analogous 2,5-divinylpyridine has shown that coordination polymerization using rare-earth metal catalysts is a highly effective strategy for achieving regioselectivity. rsc.orgrsc.org The mechanism is believed to involve the coordination of the pyridine nitrogen atom to the metal center of the catalyst. rsc.org This coordination preferentially activates the vinyl group at the 2-position, making it more susceptible to insertion into the growing polymer chain, while the vinyl group at the 5-position remains unreacted. rsc.org This approach yields a soluble polymer with a vinyl group on each repeating unit, which is available for subsequent functionalization.

For instance, catalysts of the type Ln(CH₂SiMe₃)₃(L)₂ (where Ln can be Scandium, Yttrium, Lutetium, or Dysprosium, and L is a ligand like Tetrahydrofuran (B95107) or Pyridine) have demonstrated perfect regioselectivity for the 2,5-DVP monomer. rsc.orgrsc.org In contrast, using a larger rare-earth metal like Lanthanum with the same catalyst system resulted in a non-regioselective polymerization and the formation of a cross-linked network, highlighting the sensitivity of regiocontrol to the catalyst's metallic center. rsc.orgresearchgate.net

Table 1: Regioselective Polymerization of 2,5-Divinylpyridine with Rare-Earth Catalysts

| Catalyst System | Monomer | Regioselectivity Outcome | Resulting Polymer | Reference |

|---|---|---|---|---|

| Ln(CH₂SiMe₃)₃(L)₂ (Ln = Sc, Y, Lu, Dy; L = THF, Py) | 2,5-Divinylpyridine | Selective polymerization of the 2-position vinyl group | Soluble, linear polymer with pendant 5-position vinyl groups | rsc.orgrsc.org |

This table illustrates the successful regioselective polymerization of 2,5-divinylpyridine using specific rare-earth catalysts, resulting in soluble polymers. It also shows an example of a non-regioselective outcome.

Stereoselective Polymerization Pathways (e.g., Isotactic)

Stereoselectivity in polymerization refers to the control of the spatial arrangement of the monomer units along the polymer chain. For poly(divinylpyridine), this can lead to different tacticities, such as isotactic (where the pendant groups are all on the same side of the polymer backbone), syndiotactic (alternating sides), or atactic (random). The tacticity significantly influences the polymer's physical properties, including its crystallinity and thermal behavior.

Significant progress in stereocontrol has been achieved for 2,5-divinylpyridine, primarily through the use of rare-earth metal and zirconocenium catalysts. rsc.orgacs.org The choice of catalyst, co-catalyst, and even coordinating solvents can steer the polymerization towards a specific stereochemical outcome. For example, the polymerization of 2,5-DVP with Dy(CH₂SiMe₃)₃(THF)₂ produced a polymer with good isotacticity (mm triad (B1167595) content of 0.85). rsc.org

Even higher stereoselectivity has been reported. The combination of Lu(CH₂SiMe₃)₃(Py)₂ with the co-catalyst B(C₆F₅)₃ resulted in a perfectly isotactic poly(2,5-divinylpyridine) with an mmmm pentad content greater than 99%. rsc.orgresearchgate.net The level of isotacticity could also be tuned by adjusting the amount of a coordinating solvent like THF, with isoselectivity (mm triad) ranging from 31% to 99%. researchgate.netresearchgate.net This high degree of control is attributed to an enantiomorphic-site controlled mechanism, where the chiral environment of the catalyst active site dictates the stereochemistry of monomer insertion. rsc.orgacs.org

Table 2: Stereoselective Polymerization of 2,5-Divinylpyridine

| Catalyst System | Monomer | Stereochemical Outcome | Isotacticity | Reference |

|---|---|---|---|---|

| Dy(CH₂SiMe₃)₃(THF)₂ | 2,5-Divinylpyridine | Isotactic | mm = 0.85 | rsc.org |

| Lu(CH₂SiMe₃)₃(Py)₂ / B(C₆F₅)₃ | 2,5-Divinylpyridine | Highly Isotactic | mmmm > 99% | rsc.orgresearchgate.net |

This table showcases catalyst systems that enable stereoselective polymerization of 2,5-divinylpyridine, leading to polymers with varying degrees of isotacticity.

Living Polymerization Techniques for Defined Structures

Living polymerization is a form of chain-growth polymerization where chain termination and transfer reactions are absent. wikipedia.org This allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures like block copolymers. wikipedia.orgpolymersource.ca

Anionic polymerization is a classic living polymerization technique, and it has been applied to vinylpyridine monomers. wikipedia.orgpolymersource.ca For the polymerization to be living, the propagating anionic centers must remain active throughout the process. semanticscholar.org

In the context of divinylpyridines, achieving a living polymerization is coupled with the need for regioselectivity to prevent the anionic chain end from reacting with the pendant vinyl groups of other polymer chains, which would lead to branching and cross-linking. The rare-earth metal-mediated polymerization of 2,5-DVP has been shown to exhibit living characteristics. rsc.org For instance, using an initiator formed by the in-situ reaction of Lu(CH₂SiMe₃)₃(THF)₂ and 2-vinylpyridine (B74390), the polymerization of 2,5-DVP proceeded in a controlled manner. researchgate.netacs.orgresearchgate.net The resulting polymer's number-average molecular weight (Mn) increased linearly with monomer conversion and matched the theoretical values, while the dispersity (Đ) remained narrow, which are key indicators of a living polymerization. researchgate.netacs.orgresearchgate.net This living nature allows for the sequential addition of different monomers to create well-defined block copolymers. rsc.org

Table 3: Living Polymerization of 2,5-Divinylpyridine

| Initiator/Catalyst System | Monomer | Key Characteristics | Dispersity (Đ) | Reference |

|---|---|---|---|---|

| Lu[CH(C₅H₄N)CH₂SiMe₃]₃ (in-situ formed) | 2,5-Divinylpyridine | Linear Mn increase with conversion, Mn matches theoretical value | Narrow | researchgate.netacs.orgresearchgate.net |

This table summarizes catalyst systems that facilitate the living polymerization of 2,5-divinylpyridine, characterized by controlled molecular weights and narrow dispersity.

Applications of 2,3 Divinylpyridine in Advanced Materials Science

Design and Synthesis of Conjugated Polymers for Organic Electronics

The incorporation of pyridine (B92270) moieties into conjugated polymers is a well-established strategy to fine-tune their optoelectronic properties. The electron-deficient nature of the pyridine ring can influence the polymer's energy levels, charge transport characteristics, and intermolecular interactions. While direct reports on the use of 2,3-divinylpyridine in this context are limited, its structure suggests potential applications in key organic electronic devices.

In the field of Organic Light-Emitting Diodes (OLEDs), the design of emitter and host materials with tailored electronic properties is crucial for achieving high efficiency and stability. Pyridine-containing polymers have been investigated for their potential in OLEDs due to their ability to influence charge injection and transport. The nitrogen atom in the pyridine ring can act as a coordination site for metal complexes, leading to the formation of phosphorescent emitters with high quantum yields.

The incorporation of this compound into a polymer backbone could lead to materials with deep blue emission, a key requirement for full-color displays and white lighting. The steric hindrance between the vinyl groups at the 2 and 3 positions might lead to a twisted polymer backbone, which can suppress intermolecular aggregation and enhance photoluminescence efficiency in the solid state. This is a critical factor in preventing efficiency roll-off at high brightness levels in OLEDs.

| Potential OLED Application | Role of this compound | Anticipated Benefit |

| Host Material | Formation of a wide bandgap polymer matrix. | Efficient energy transfer to guest emitter molecules. |

| Emitting Layer | Creation of a blue-emitting conjugated polymer. | Suppression of aggregation-caused quenching, leading to high photoluminescence quantum yield. |

| Electron Transport Layer | Facilitation of electron injection and mobility. | Lowered operating voltage and improved device efficiency. |

This table is generated based on the known properties of pyridine-containing polymers and the inferred effects of the 2,3-divinyl substitution pattern.

In organic photovoltaic (OPV) devices, the energy levels of the donor and acceptor materials must be carefully aligned to ensure efficient exciton (B1674681) dissociation and charge transport. The electron-accepting nature of the pyridine ring makes polymers derived from this compound potential candidates for use as acceptor materials or as components in donor-acceptor copolymers.

The introduction of the this compound unit could lower the Lowest Unoccupied Molecular Orbital (LUMO) level of the polymer, which is a key requirement for efficient electron transfer from a donor material. Furthermore, the nitrogen atom can provide a site for non-covalent interactions, which can influence the morphology of the active layer blend, a critical factor for achieving high power conversion efficiencies in OPVs.

Functional Coatings and Thin Film Development

The vinyl groups of this compound are amenable to various polymerization techniques, including chemical vapor deposition (CVD), which allows for the formation of thin, uniform, and conformal coatings on a variety of substrates. These functional polymer thin films can be designed to have specific surface properties, such as hydrophilicity, biocompatibility, or antimicrobial activity.

The pyridine nitrogen atom can be quaternized to introduce a positive charge, leading to the formation of polycationic coatings. Such coatings can exhibit antimicrobial properties by disrupting the cell membranes of bacteria. Additionally, the pyridine moiety can act as a ligand for metal ions, enabling the fabrication of coatings with catalytic or sensing functionalities. The ability to form thin films via methods like spin-coating or dip-coating also opens up possibilities for creating layered structures with graded refractive indices for optical applications. mdpi.com

Development of Adsorbent Materials and Separation Technologies

The development of efficient and selective adsorbent materials is crucial for various industrial processes, including gas separation and water purification. Porous organic polymers (POPs) have emerged as a promising class of materials for these applications due to their high surface area, tunable porosity, and good chemical stability. chemistryviews.org

While specific research on this compound for this application is not widely available, studies on the isomeric 2,5-divinylpyridine (B97761) have demonstrated the potential of divinylpyridine-based POPs for the selective adsorption of sulfur dioxide (SO2). nih.gov In a study, a porous organic polymer decorated with pyridine ligands (POP-Py) was synthesized through the radical polymerization of 2,5-divinylpyridine. nih.gov This material exhibited a high BET surface area, nanoporosity, and excellent stability. nih.gov

The resulting POP-Py demonstrated a remarkable SO2 uptake capacity of 10.8 mmol g⁻¹ at 298 K and 1.0 bar. nih.gov The material also showed excellent reversible adsorption capacity, retaining its performance after multiple cycles. nih.gov Furthermore, the POP-Py displayed superior separation performance for SO2 from a ternary SO2/CO2/N2 mixture, highlighting its potential for industrial applications in flue gas desulfurization. nih.gov The strong interaction between the nitrogen atoms in the pyridine units and the SO2 molecules is believed to be responsible for the high selectivity. nih.gov

| Property | POP from 2,5-Divinylpyridine | Potential for POP from this compound |

| SO2 Capacity (298 K, 1.0 bar) | 10.8 mmol g⁻¹ nih.gov | Potentially high due to pyridine functionality. |

| Reversibility | Excellent, retained after 6 cycles. nih.gov | Expected to be high for physisorption-based interactions. |

| Selectivity (SO2/CO2/N2) | Superior separation performance. nih.gov | Expected to be high due to specific Lewis acid-base interactions. |

This table compares the reported data for a POP from 2,5-divinylpyridine with the anticipated properties of a similar polymer from this compound.

Novel Materials for Chemical Sensing and Detection Platforms

The pyridine moiety in this compound can act as a recognition site for various analytes, making it a promising building block for chemical sensors. Polymers or coatings derived from this compound can be integrated into various sensing platforms, such as chemiresistors, quartz crystal microbalances (QCMs), or optical sensors.

The interaction of an analyte with the pyridine nitrogen can lead to a change in the material's electrical conductivity, mass, or optical properties, which can be transduced into a measurable signal. For instance, the lone pair of electrons on the nitrogen atom can interact with acidic vapors, leading to a change in the polymer's resistance. Similarly, the pyridine unit can coordinate with metal ions, and this binding event can be detected through a change in the fluorescence of the polymer. The ability to create porous structures from this compound would further enhance its sensing capabilities by increasing the surface area available for interaction with the analyte.

Vinylpyridine-based Molecularly Imprinted Polymers (MIPs) for Selective Recognition

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have binding sites that are complementary in shape, size, and functional group orientation to a specific target molecule, known as the template. This "molecular memory" allows MIPs to selectively rebind the template from a complex mixture, earning them the moniker "artificial antibodies". The synthesis of MIPs typically involves the polymerization of functional monomers and a crosslinking agent in the presence of the template molecule.

Vinylpyridine derivatives, such as 2-vinylpyridine (B74390) and 4-vinylpyridine (B31050), are commonly employed as functional monomers in the synthesis of MIPs. The nitrogen atom in the pyridine ring can form hydrogen bonds or other non-covalent interactions with the template molecule, which is a crucial step in the formation of the pre-polymerization complex. After polymerization and subsequent removal of the template, these pyridine moieties are positioned within the polymer matrix to facilitate the selective recognition of the target analyte.

While 2-vinylpyridine and 4-vinylpyridine have been successfully used as functional monomers, the application of this compound in MIPs is not well-documented in existing literature. Theoretically, its structure suggests a potential dual role. It could act as a functional monomer through the interaction of its pyridine nitrogen with the template. Simultaneously, its two vinyl groups make it a candidate for a crosslinking agent, which is essential for creating the rigid three-dimensional structure of the MIP and maintaining the integrity of the binding sites. Common crosslinkers like divinylbenzene (B73037) (DVB) and ethylene (B1197577) glycol dimethacrylate (EGDMA) are fundamental to the mechanical stability and recognition capability of MIPs. The divinyl functionality of this compound could, in principle, serve a similar purpose.

However, without specific research on MIPs synthesized with this compound, its efficacy and the specific properties it would confer to the polymer remain speculative. The spatial arrangement of the two vinyl groups in the 2 and 3 positions would influence the resulting polymer network's geometry and rigidity, which in turn would affect the binding affinity and selectivity of the imprinted sites. Further research is needed to explore the potential of this compound as a crosslinking functional monomer in MIP technology and to characterize the performance of such polymers in selective recognition applications.

| Component | Role in MIP Synthesis | Examples | Potential Role of this compound |

| Template | The molecule to be recognized by the MIP. | Proteins, drugs, pesticides, metal ions | Not Applicable |

| Functional Monomer | Interacts with the template to form a pre-polymerization complex. | 2-Vinylpyridine, 4-Vinylpyridine, Methacrylic acid | Potential (via pyridine nitrogen) |

| Crosslinking Agent | Forms a porous polymer network, stabilizing the binding sites. | Divinylbenzene (DVB), Ethylene glycol dimethacrylate (EGDMA) | Potential (via two vinyl groups) |

| Initiator | Initiates the polymerization reaction. | Azobisisobutyronitrile (ABN) | Not Applicable |

| Porogen | A solvent that helps to form a porous structure. | Toluene, Chloroform | Not Applicable |

Investigation into Linker Technologies for Bioconjugation (e.g., Antibody-Drug Conjugates)

Bioconjugation is the chemical strategy of linking two molecules, at least one of which is a biomolecule, to form a stable hybrid with tailored functions. A prominent application of this technology is in the development of Antibody-Drug Conjugates (ADCs), which are targeted cancer therapeutics. ADCs combine the high specificity of a monoclonal antibody for a tumor-associated antigen with the potent cell-killing activity of a cytotoxic drug. The linker that connects the antibody and the drug is a critical component, influencing the ADC's stability, pharmacokinetics, and mechanism of action.

In the quest for more stable and homogeneous ADCs, researchers have explored various linker technologies. One area of investigation has been the use of divinyl-heteroaryl compounds for cysteine-specific conjugation. This strategy involves the re-bridging of interchain disulfide bonds in the antibody, which are first reduced to yield free thiol groups. A bis-reactive linker can then react with two corresponding thiols to form a stable covalent bridge, payload attached.

Early investigations into divinylpyridine-based linkers for this purpose were met with limited success due to their insufficient reactivity for efficient antibody disulfide rebridging. This led to the exploration of alternative heteroaryl scaffolds. Divinylpyrimidine (DVP) reagents emerged as a more reactive and effective alternative. The pyrimidine (B1678525) core in DVP linkers enhances the reactivity of the vinyl groups, enabling efficient and stable rebridging of the reduced disulfide bonds of native antibodies.

The use of DVP linkers allows for the creation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is a significant advantage over earlier stochastic conjugation methods that produce heterogeneous mixtures. These DVP-based ADCs have demonstrated excellent stability in human plasma. For instance, ADCs synthesized with DVP linkers have shown exceptional stability over two weeks in human plasma. chemsociety.org.ng

Furthermore, functionalization of the antibody with cytotoxins or fluorophores can be achieved either by using a pre-functionalized DVP linker or through subsequent bioorthogonal chemistry after the rebridging step. chemsociety.org.ng In vitro studies have shown that ADCs synthesized using DVP conjugation exhibit potent and selective cytotoxicity against target cancer cell lines. For example, an anti-HER2 antibody conjugated to the cytotoxic agent monomethyl auristatin E (MMAE) using a DVP linker showed dose-dependent cytotoxicity against HER2-positive breast cancer cell lines, while showing excellent selectivity over HER2-negative cells. nih.gov

The development of DVP linkers represents a significant advancement in ADC technology, overcoming the reactivity limitations of their divinylpyridine predecessors and enabling the production of stable, homogeneous, and highly effective targeted therapeutics.

| ADC Component | Description |

| Antibody | A monoclonal antibody that specifically targets a tumor-associated antigen. Example: Trastuzumab (anti-HER2). |

| Payload (Drug) | A highly potent cytotoxic agent that kills cancer cells. Example: Monomethyl auristatin E (MMAE). |

| Linker | A chemical moiety that connects the antibody to the payload. Divinylpyrimidine (DVP) linkers are used for cysteine-specific conjugation by re-bridging reduced interchain disulfide bonds. This method produces homogeneous ADCs with a controlled drug-to-antibody ratio (DAR). |

| Conjugation Strategy | Site-selective modification of the antibody. The interchain disulfides are reduced to expose free thiol groups. The DVP linker then reacts with two thiols to form a stable covalent bridge. This approach is more precise than stochastic modification of lysine (B10760008) or cysteine residues. nih.gov |

| In Vitro Efficacy of DVP-MMAE ADC | Dose-dependent cytotoxicity against HER2-positive breast cancer cell lines (SKBR3 and BT474). nih.gov Excellent selectivity over HER2-negative cell lines (MCF7 and MDA-MB-468), with cytotoxicity only observed at concentrations above 100 nM. nih.gov The receptor affinity and cellular selectivity of the antibody are unaffected by the rebridging process. chemsociety.org.ng |

| Stability | DVP-conjugated antibodies display exceptional stability in human plasma over a period of two weeks. chemsociety.org.ng |

Coordination Chemistry of 2,3 Divinylpyridine As a Ligand

Ligand Design Principles for Multidentate Divinylpyridine Systems

The design of multidentate ligands is a cornerstone of modern organometallic chemistry, enabling the fine-tuning of a metal center's reactivity and selectivity. numberanalytics.com Effective ligand design hinges on a deep understanding of the interplay between steric and electronic properties. numberanalytics.commdpi.com The incorporation of 2,3-divinylpyridine into larger, multidentate systems offers a powerful strategy to create ligands with precisely controlled coordination environments.

Key principles guiding the design of these systems include:

Steric and Electronic Properties : The steric bulk and electronic nature of the substituents on the pyridine (B92270) ring and the vinyl groups significantly influence the stability and reactivity of the resulting metal complexes. numberanalytics.commdpi.comnumberanalytics.com Electron-donating groups can enhance the reactivity of the metal center, while electron-withdrawing groups can increase selectivity by reducing reactivity. numberanalytics.com A careful balance between these properties is crucial for optimal performance. numberanalytics.com

Chelation and Pincer Scaffolds : Polydentate ligands, which bind to a metal center through multiple donor atoms, form more stable complexes than their monodentate counterparts, a phenomenon known as the chelate effect. libretexts.org Pincer ligands, a specific class of chelating agents, bind tightly to three adjacent coplanar sites of a metal complex, conferring high thermal stability. libretexts.org The rigid backbone of pincer ligands, often composed of aryl frameworks, creates a hydrophobic pocket around the reactive site. libretexts.org this compound can be incorporated into these scaffolds to create robust and highly active catalysts.

Expanded Ligands : The concept of "expanded ligands" involves using metal complexes as building blocks for larger supramolecular assemblies. mdpi.com A complex containing a ligand with a non-coordinating binding site can itself act as a ligand, or a "metalloligand". mdpi.com This principle allows for the construction of intricate, multi-metallic architectures with tailored properties.

Synthesis and Characterization of Metal-Divinylpyridine Complexes

The synthesis of metal complexes involving this compound can be achieved through various established methods in coordination chemistry. ekb.egjscimedcentral.commdpi.com The characterization of these new compounds relies on a suite of spectroscopic and analytical techniques.

Formation of Transition Metal Coordination Compounds

Transition metal complexes of pyridine and its derivatives are well-documented. jscimedcentral.comjscimedcentral.com The synthesis typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. ekb.egjscimedcentral.com The resulting complexes can exhibit a range of coordination numbers and geometries, such as tetrahedral, square planar, and octahedral, depending on the metal ion and the stoichiometry of the reaction. ekb.egwikipedia.org

The characterization of these complexes is crucial to confirm their structure and purity. Common techniques include:

Spectroscopic Methods :

FT-IR (Fourier-Transform Infrared) Spectroscopy : To identify the coordination of the pyridine nitrogen to the metal center.

UV-Vis (Ultraviolet-Visible) Spectroscopy : To study the electronic transitions within the complex. ekb.eg

NMR (Nuclear Magnetic Resonance) Spectroscopy : To elucidate the structure of the ligand and its conformation upon complexation. ekb.eg

Elemental Analysis : To determine the empirical formula of the complex. ekb.eg

Molar Conductivity Measurements : To assess the electrolytic nature of the complexes in solution. ekb.eg

Magnetic Susceptibility : To determine the magnetic properties of the complex, which can provide information about the metal's oxidation state and coordination environment. ekb.eg

Development of Pincer-Type and Other Chelating Complexes

The design of pincer and other chelating ligands incorporating the this compound moiety allows for the creation of highly stable and reactive metal complexes. libretexts.orgresearchgate.net Pincer ligands are known to enhance the thermal stability of metal complexes due to their rigid coordination geometry, which prevents ligand exchange and cyclometalation. libretexts.org

The synthesis of these complexes often involves the reaction of a metal precursor with the pre-synthesized polydentate ligand. rsc.orgrsc.org Characterization techniques are similar to those used for simpler coordination compounds, with a particular emphasis on structural elucidation through single-crystal X-ray diffraction to confirm the pincer-type coordination.

Catalytic Activity of Divinylpyridine-Metal Complexes

Metal complexes containing pyridine-based ligands have demonstrated significant catalytic activity in a variety of organic transformations. researchgate.netnih.gov The specific application of this compound-metal complexes is an active area of research, with potential applications in polymerization and hydrogenation reactions.

Catalysis in Ethylene (B1197577) Polymerization

Late transition metal complexes, particularly those of iron and nickel with diimine-pyridine ligands, have emerged as highly effective catalysts for ethylene polymerization. mdpi.commdpi.comd-nb.info These catalysts can produce polyethylenes with a range of properties, from linear to highly branched structures. mdpi.comd-nb.info

The catalytic activity of these complexes is influenced by several factors:

Ligand Structure : The steric and electronic properties of the ligand play a crucial role in determining the activity of the catalyst and the properties of the resulting polymer. mdpi.com Bulky substituents on the ligand can lead to the formation of higher molecular weight polymers.

Cocatalyst : A cocatalyst, such as methylaluminoxane (B55162) (MAO) or triisobutylaluminum (B85569) (TIBA), is often required to activate the pre-catalyst. mdpi.com

Reaction Conditions : Temperature and ethylene pressure are key parameters that can be adjusted to control the polymerization process. mdpi.com

| Catalyst System | Cocatalyst | Activity (kg PE/mol·h) | Polymer Characteristics | Ref. |

| Phenylphosphine half-metallocene zirconium complex | MAO | 58,000 (at 100 °C) | High molecular weight, excellent comonomer incorporation | rsc.org |

| Bis(imino)pyridyl iron complex | MAO | High | Linear polyethylene | mdpi.com |

| α-diimino nickel complex | MAO | Varies | Highly branched polyethylene | mdpi.com |

| Bis(phenoxy-imine) group 4 metal complex | MAO | High | High molecular weight polyethylene | researchgate.net |

Interactive Data Table: This table summarizes the catalytic activity of various metal complexes in ethylene polymerization.

Applications in Hydrosilylation and Hydrogenation Reactions

Iron pincer complexes have shown significant promise as catalysts for hydrosilylation and hydrogenation reactions. researchgate.netnih.gov Hydrosilylation, the addition of a silicon-hydrogen bond across a double or triple bond, is a fundamental process in organosilicon chemistry. nih.govmdpi.com

Hydrosilylation of Carbonyls and Alkenes : Iron pincer complexes can effectively catalyze the hydrosilylation of aldehydes, ketones, and alkenes. nih.govmdpi.com The catalytic activity and selectivity can be tuned by modifying the ligand structure. mdpi.com

Hydrogenation Reactions : These complexes are also active in the hydrogenation of various unsaturated substrates. researchgate.net

| Catalyst | Substrate | Reaction | Key Findings | Ref. |

| Bis(imino)pyridine iron dialkyl complexes | Aldehydes, Ketones | Hydrosilylation | High efficiency, with activity dependent on ligand sterics. | mdpi.com |

| NNN-FeCl₂ pincer complex | Racemic vinylcyclopropanes | Asymmetric Hydrosilylation | High enantioselectivity in the formation of chiral allyl silanes. | nih.gov |

| Iron pincer complexes | Alkenes, Amides, Nitriles, Esters | Hydrogenation | Highly stable and active catalysts for a range of hydrogenation reactions. | researchgate.net |

Interactive Data Table: This table highlights the application of iron pincer complexes in hydrosilylation and hydrogenation reactions.

Catalytic C-H Borylation Methodologies

The direct borylation of carbon-hydrogen (C-H) bonds has emerged as a powerful and efficient method for synthesizing valuable organoboron compounds. umich.edu This transformation, often catalyzed by iridium complexes, offers a more streamlined approach compared to traditional methods that require pre-functionalized starting materials. umich.edusumitomo-chem.co.jp The regioselectivity of these reactions is a critical aspect, with steric and electronic factors of both the substrate and the ligands on the catalyst playing a significant role. umich.edu

In the context of C-H borylation, ligands containing pyridine and its derivatives have been instrumental. For instance, iridium complexes supported by bipyridine ligands have been effectively used in the borylation of arenes and heteroarenes. researchgate.netrsc.org These catalytic systems have demonstrated high activity and selectivity. researchgate.netrsc.org

While specific research detailing the use of this compound in catalytic C-H borylation is not extensively documented in the provided search results, the broader success of pyridine-based ligands suggests its potential in this area. The electronic and steric properties of the divinyl substituents on the pyridine ring would likely influence the catalytic activity and selectivity of a corresponding iridium complex. The development of heterogeneous catalysts, such as those supported on periodic mesoporous organosilica (PMO) with bipyridine units, highlights a move towards more robust and reusable catalytic systems. researchgate.netrsc.org

Table 1: Comparison of Borylation Reagents and Catalysts

| Catalyst System | Borylation Reagent | Substrate Scope | Key Features |

| Ir-BPy-PMO | Pinacolborane (HBpin) | Arenes and heteroarenes | Heterogeneous, reusable, high boron efficiency. researchgate.netrsc.org |

| Ir-BPy-PMO | Bis(pinacolato)diboron (B2pin2) | Arenes | Less active for some heteroarenes compared to HBpin. researchgate.netrsc.org |

| Iridium complexes | Bis(pinacolato)diboron (B2pin2) | Aromatic C-H bonds | Homogeneous, high efficiency, broad functional group tolerance. umich.edu |

Elucidation of Redox Properties and Non-Innocent Ligand Behavior

The concept of "non-innocent" ligands is crucial in understanding the redox behavior of certain coordination complexes. wikipedia.orgmdpi.com A non-innocent ligand is one where its oxidation state in a complex is ambiguous, and the ligand itself can actively participate in redox processes. wikipedia.orgmdpi.com This is in contrast to "innocent" ligands, which are considered to maintain a constant oxidation state, with redox changes occurring primarily at the metal center. wikipedia.org

Pyridine-based ligands, particularly those with extended π-systems, can exhibit non-innocent behavior. wikipedia.org For example, 2,2'-bipyridine (B1663995) can act as a non-innocent ligand, as seen in complexes like [Cr(bipy)3]0, where the bipyridine ligands are considered to be in a reduced state. wikipedia.orgwikipedia.org This contrasts with [Ru(2,2'-bipyridine)3]2+, where the bipyridine ligand behaves innocently during a one-electron oxidation that is localized on the ruthenium center. wikipedia.org

The redox properties of a complex, including its oxidation and reduction potentials, are significantly influenced by the nature of its ligands. beilstein-journals.org Modifications to the ligands, such as the addition of electron-donating or electron-withdrawing groups, can tune these properties. beilstein-journals.org For instance, adding methyl groups to the bipyridine ligands in Ru(bpy)32+ shifts its reduction potential. beilstein-journals.org

Given its structure with two vinyl groups conjugated to the pyridine ring, this compound possesses an extended π-system. This structural feature suggests that it has the potential to act as a non-innocent ligand. The vinyl groups can participate in the delocalization of electron density, potentially stabilizing different oxidation states of the coordinated metal center or the ligand itself. The study of complexes containing this compound would involve techniques like cyclic voltammetry and spectroelectrochemistry to probe its redox behavior and determine if it acts as an innocent or non-innocent ligand in various coordination environments.

Table 2: Redox Behavior of Selected Ligand Types

| Ligand Type | General Behavior | Example Complex | Reference |

| 2,2'-Bipyridine | Can be non-innocent | [Cr(bipy)3]0 | wikipedia.orgwikipedia.org |

| 2,2'-Bipyridine | Can be innocent | [Ru(bipy)3]2+ | wikipedia.org |

| Pyridine-2,6-diimine | Can be reduced by one or two electrons | - | wikipedia.org |

| Dithiolenes | Often non-innocent | [Ni(S2C2Ph2)2]z | wikipedia.org |

Theoretical and Computational Investigations of 2,3 Divinylpyridine

Quantum Mechanical Calculations for Structural and Electronic Characterization

Quantum mechanical calculations are foundational in modern chemistry, providing a "first-principles" approach to understanding molecular systems. ukm.my These methods solve, or approximate solutions to, the Schrödinger equation for a given molecule to determine its electronic structure and energy. imperial.ac.uk For a molecule like 2,3-Divinylpyridine, this allows for precise characterization of its geometry and electronic landscape.

Determining the most stable three-dimensional arrangement of atoms, or the optimized geometry, is the first step in most computational studies. Density Functional Theory (DFT) and ab initio methods are the gold standards for this purpose. nih.gov

DFT is a quantum mechanical method that maps the complex many-electron problem onto a simpler one based on the electron density. ukm.myresearchgate.net This approach has become exceedingly popular due to its favorable balance of accuracy and computational cost. imperial.ac.uk Common DFT functionals like B3LYP and M06, often paired with basis sets such as 6-31G(d,p) or def2-TZVP, are used to calculate the forces on each atom and iteratively adjust their positions until a minimum energy conformation is found. mdpi.comresearchgate.netnrel.gov For instance, in studies of related divinylpyridine derivatives, geometry optimization was performed using B3LYP and M06 theory levels to establish the foundational 3D structure for further analysis. srce.hriapchem.org

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster theory (CCSD(T)), are derived directly from theoretical principles without the use of experimental data. nih.govnumberanalytics.com While highly accurate, they are also more computationally demanding than DFT. imperial.ac.uknumberanalytics.com Geometry optimization using these methods provides a rigorous benchmark for the molecule's structural parameters, such as bond lengths, bond angles, and dihedral angles.

| Method | Abbreviation | Key Feature | Typical Application |

|---|---|---|---|

| Hartree-Fock | HF | A foundational ab initio method that does not include electron correlation. nih.gov | Provides a starting point for more advanced calculations. |

| Density Functional Theory | DFT | Includes electron correlation via exchange-correlation functionals at a manageable computational cost. ukm.my | Widely used for geometry optimization and property calculation of medium to large molecules. researchgate.netmdpi.com |

| Møller-Plesset Perturbation Theory | MP2 | A post-Hartree-Fock method that adds electron correlation. numberanalytics.com | Used for systems where higher accuracy than standard DFT is required. numberanalytics.com |

| Coupled-Cluster Theory | CCSD(T) | Considered a 'gold standard' for accuracy in quantum chemistry. numberanalytics.com | Provides highly accurate benchmark energies and properties for smaller molecules. |

Once the geometry is optimized, the electronic properties can be analyzed in detail. Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netimperial.ac.uk The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital most likely to accept electrons (electrophilicity). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more easily excitable and more reactive. researchgate.net In studies of analogous compounds like azulenes substituted with a divinylpyridine scaffold, DFT calculations were used to compute the HOMO and LUMO energies, which were then successfully correlated with experimentally measured redox potentials. researchgate.net The distribution of these orbitals across the molecule reveals the most probable sites for nucleophilic or electrophilic attack. wuxiapptec.com

Analysis of the total electron density and molecular electrostatic potential (MEP) maps provides further insight. These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding intermolecular interactions. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR and QSPR studies aim to build mathematical models that correlate a molecule's structure with its biological activity (QSAR) or physicochemical properties (QSPR). imist.maconicet.gov.ar These models are invaluable for predicting the properties of new or untested compounds, thereby accelerating research and development. conicet.gov.arnih.gov

For a molecule like this compound, QSPR models can be developed to predict key properties such as its electrochemical potentials (oxidation and reduction potentials). A recent study performed on derivatives of 4-(azulen-1-yl)-2,6-divinylpyridine successfully demonstrated this approach. srce.hriapchem.org Researchers found strong linear correlations between computationally derived parameters (like HOMO/LUMO energies) and experimentally determined oxidation and reduction potentials. researchgate.netsrce.hr Such models allow for the rapid screening of potential derivatives for applications in areas like materials science or sensor technology.

The foundation of any QSAR/QSPR model is the use of molecular descriptors—numerical values that encode information about the chemical structure. nih.govresearchgate.net These can range from simple counts of atoms and bonds to complex values derived from quantum mechanical calculations.

In the investigation of 4-(azulen-1-yl)-2,6-divinylpyridine derivatives, two families of molecular descriptors were employed: the Fragment-based Molecular Polarizability Index (FMPI) and the Extended Characteristic Polynomial (EChP). srce.hriapchem.org The study sought to create a function that could predict electrochemical potentials based on these structure-derived descriptors. The results showed that the EChP family of descriptors provided a better explanation of the structure-property connection. srce.hriapchem.org Furthermore, the quality of the QSPR model was found to depend on the computational method used for the initial geometry optimization, with the MMFF94 (a molecular mechanics force field) geometries yielding the best correlations in that specific case. srce.hriapchem.org

| Computational Level (Geometry) | Descriptor Family | Property Predicted | Key Finding |

|---|---|---|---|

| MMFF94 | FMPI & EChP | Oxidation & Reduction Potentials | This level of theory provided the best geometries for explaining electrochemical properties. |

| B3LYP | FMPI & EChP | Oxidation & Reduction Potentials | A standard DFT method used for comparison. |

| M06 | FMPI & EChP | Oxidation & Reduction Potentials | A different DFT functional used for comparison. |

| All Levels | EChP | Electrochemical Potentials | The EChP descriptor family was found to better explain the structure-property relationship than FMPI. srce.hriapchem.org |

Computational Modeling of Reaction Mechanisms

Beyond static properties, computational chemistry is a powerful tool for elucidating the pathways of chemical reactions. nih.gov By mapping the potential energy surface, researchers can identify transition states—the high-energy saddle points between reactants and products—and calculate the activation energies that govern reaction rates. skemman.is

For this compound, computational modeling could be applied to understand a variety of potential reactions, such as its polymerization, cycloaddition reactions involving the vinyl groups, or modifications to the pyridine (B92270) ring. For example, a computational study on the polymerization of the related 2-vinylpyridine (B74390) used calculations to understand the initiation, propagation, and stereocontrol of the reaction. acs.org Similarly, DFT has been used extensively to clarify the mechanisms of cycloaddition reactions, determining whether they proceed through a concerted or a stepwise pathway. mdpi.com

Such studies provide a molecular-level picture of the reaction, revealing the precise sequence of bond-breaking and bond-forming events. nih.govsns.it This knowledge is crucial for optimizing reaction conditions, controlling product selectivity, and designing more efficient synthetic routes.

Simulation of Polymerization Initiation, Propagation, and Termination

The polymerization of vinyl monomers like this compound is a multi-step process, and computational simulations are crucial for understanding the kinetics and mechanisms of each phase. These simulations typically model the fundamental steps of initiation, propagation, and termination. uc.edustanford.eduscribd.com

Initiation: This first step involves the creation of an active species that can react with a monomer molecule. masterorganicchemistry.comlibretexts.org In anionic polymerization, this is often a nucleophilic attack on one of the vinyl groups. scribd.com Computational models can calculate the activation energy for the addition of an initiator (e.g., an organolithium compound) to the vinyl group. acs.org DFT calculations can determine the electron distribution in the monomer to predict the most likely site of attack and the stability of the resulting carbanion. irjweb.com For coordination polymerization, simulations can model the interaction of the monomer with a metal catalyst, such as a rare-earth complex, to elucidate the formation of the initial catalyst-monomer adduct. acs.org

Propagation: This phase consists of the sequential addition of monomer units to the growing polymer chain. masterorganicchemistry.comlibretexts.org Simulations are used to model the insertion of a this compound molecule into the active chain end. A key challenge in divinyl monomers is regioselectivity—that is, which vinyl group reacts. Theoretical studies on analogous monomers like 2,5-divinylpyridine (B97761) have shown that rare-earth metal catalysts can achieve perfect regioselectivity, polymerizing exclusively at the 2-position vinyl group while leaving the 5-position vinyl group intact. researchgate.net Computational models can compare the energy barriers for the reaction at the 2- versus the 3-position vinyl group, predicting the regioselectivity of a given catalytic system. The rate of polymerization is proportional to the monomer concentration and the concentration of active centers. uc.edu

Termination: This step ends the growth of a polymer chain. masterorganicchemistry.comlibretexts.org In living anionic polymerizations, there is often no inherent termination step, but termination can be induced by adding specific quenching agents like water or methanol. scribd.com In other systems, termination can occur through processes like chain transfer or the combination of two active chain ends. uc.edustanford.edu Computational models can explore the potential energy surfaces for these termination pathways to determine their likelihood compared to continued propagation.

Table 1: Simulated Parameters for Polymerization Steps This interactive table outlines the key parameters that are typically calculated in computational studies of polymerization.

| Polymerization Stage | Key Computational Parameter | Significance |

| Initiation | Activation Energy (ΔG‡) of Initiator Addition | Determines the efficiency and rate of the initiation process. |

| Initiator-Monomer Complex Geometry | Reveals the structural and electronic interactions leading to initiation. | |

| Propagation | Monomer Insertion Energy Barrier | Controls the rate of polymer chain growth. |

| Regioselectivity Energy Profile | Predicts which vinyl group will preferentially react. researchgate.net | |

| Termination | Chain Transfer Reaction Barrier | Assesses the likelihood of premature termination, affecting molecular weight. |

| Dimerization/Combination Energy | Evaluates the favorability of termination by coupling of two active chains. uc.edu |

Elucidation of Stereocontrol Mechanisms in Polymerization

Stereocontrol during polymerization determines the tacticity (the stereochemical arrangement of adjacent chiral centers) of the polymer, which in turn significantly influences its physical properties. Computational studies are essential for understanding the mechanisms that govern this control. For vinylpyridines, two primary mechanisms are considered: chain-end control and enantiomorphic site control. nih.gov

Enantiomorphic Site Control: In this mechanism, the chirality of the catalyst's active site dictates the stereochemistry of monomer insertion. nih.gov This is common in coordination polymerization with chiral catalysts. Computational studies on the polymerization of 2-vinylpyridine using yttrium catalysts, for example, have provided a detailed understanding of this mechanism. acs.org DFT calculations can model the transition state for the monomer approaching the chiral catalytic center. By comparing the activation energies for the addition of the monomer in its re versus its si face, researchers can predict the stereoselectivity. Highly isotactic poly(2-vinylpyridine) has been synthesized, and computational results attribute this to a significant energy difference between the two diastereomeric transition states. acs.orgresearchgate.net

Chain-End Control: Here, the stereochemistry of the last monomer unit added to the growing chain influences the stereochemistry of the next incoming monomer. nih.gov This is more common in anionic polymerization. Theoretical studies of the anionic polymerization of 2-vinylpyridine have investigated the geometry of the propagating carbanion chain end. ufl.edu These studies revealed the existence of planar (E) and (Z) carbanion isomers, with their relative populations depending on the counter-ion and solvent. The stereochemical outcome of the polymerization is linked to the monomer approaching the chain end in either an s-cis or s-trans conformation relative to this carbanion. ufl.edu

Computational models can simulate the addition of a monomer to a growing polymer chain with a defined terminal stereocenter and calculate the energy barriers for forming meso (m) or racemo (r) diads. The predicted m/r ratio can then be compared to experimental data from NMR spectroscopy.

Table 2: Influence of Catalyst and Additives on Stereoselectivity of Poly(divinylpyridine)s This table, based on findings for 2,5-divinylpyridine, illustrates how theoretical models can rationalize the experimentally observed effects of catalyst and ligand modifications on polymer tacticity. researchgate.net

| Catalyst System | Additive (Lewis Base) | Resulting Polymer Tacticity | Predominant Stereocontrol Mechanism |

| Lu(CH₂SiMe₃)₃(Py)₂/B(C₆F₅)₃ | None | Isotactic (mmmm > 99%) | Enantiomorphic Site Control |

| Lu(CH₂SiMe₃)₃(Py)₂/B(C₆F₅)₃ | 10 equiv. THF | Atactic (mm = 31%) | Disrupted Enantiomorphic Site Control |

| Y(CH₂SiMe₃)₃(THF)₂ | None | Isotactic (mmmm = 95%) | Enantiomorphic Site Control |

| Sc(CH₂SiMe₃)₃(THF)₂ | None | Syndiotactic-rich (rrrr = 75%) | Enantiomorphic Site Control |

Pathways for Catalytic Transformations

Beyond polymerization, computational chemistry is used to explore a wide range of potential catalytic transformations for molecules like this compound. This involves mapping the entire reaction pathway to understand catalyst activity, selectivity, and potential deactivation mechanisms. diva-portal.orgnih.gov

The process begins with identifying a suitable catalyst, which could be a transition metal complex. nih.gov Researchers use DFT to model the catalytic cycle, which typically involves several key steps:

Substrate Coordination: The initial interaction between this compound and the catalyst's active site is modeled. The calculations determine the geometry and binding energy of this complex, assessing whether one or both vinyl groups, or the pyridine nitrogen, coordinate to the metal center.

Product Release and Catalyst Regeneration: The final step where the transformed product dissociates from the catalyst is simulated. An efficient catalytic cycle requires this step to be energetically favorable, regenerating the active catalyst for the next turnover. nih.gov

For example, a hypothetical catalytic hydrogenation of one vinyl group could be modeled. DFT calculations would compare the energy profiles for hydrogenation at the 2-position versus the 3-position vinyl group to predict the reaction's regioselectivity. Furthermore, these studies can identify potential side reactions or catalyst deactivation pathways, such as the formation of stable off-cycle intermediates that sequester the catalyst and inhibit its activity. nih.gov Such computational screening allows for the in silico design of more efficient and selective catalysts before attempting synthesis and testing in the lab. beilstein-journals.org

Emerging Research Frontiers and Future Perspectives for 2,3 Divinylpyridine

Integration of 2,3-Divinylpyridine into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials, which combine the distinct properties of organic and inorganic components at the nanoscale, offer a versatile platform for creating materials with tailored functionalities. The incorporation of this compound as an organic building block into these hybrid systems is a promising area of research. The pyridine (B92270) nitrogen atom can act as a coordination site for metal ions, while the vinyl groups provide reactive sites for polymerization or grafting onto inorganic substrates.

Potential Applications and Research Directions:

Functionalized Nanoparticles: The pyridine moiety of this compound can coordinate to the surface of metal oxide nanoparticles (e.g., SiO₂, TiO₂, ZnO), providing a stable organic shell. The pendant vinyl groups can then be used for subsequent polymerization, leading to the formation of core-shell nanoparticles with tunable properties for applications in catalysis, sensing, and drug delivery.

Metal-Organic Frameworks (MOFs): The ability of the pyridine nitrogen to coordinate with metal ions makes this compound a potential ligand for the synthesis of novel MOFs. The vinyl groups within the MOF structure could be post-synthetically modified, allowing for the introduction of additional functionalities or the creation of polymeric composites within the porous framework.

Layered Hybrid Materials: this compound could be intercalated into layered inorganic materials, such as clays (B1170129) or layered double hydroxides. Subsequent polymerization of the vinyl groups would lead to the formation of pillared structures with enhanced thermal and mechanical stability, suitable for applications in adsorption and separation processes.

Table 1: Potential Hybrid Organic-Inorganic Materials Incorporating this compound

| Hybrid Material Type | Inorganic Component | Organic Component | Potential Bonding Interaction | Potential Application |

| Functionalized Nanoparticles | Silica (SiO₂), Titania (TiO₂) | This compound | Coordination of pyridine N to surface metal atoms; Covalent linkage via vinyl groups | Catalysis, Photonics |

| Metal-Organic Frameworks | Metal Ions (e.g., Zn²⁺, Cu²⁺) | This compound | Coordination bonds between metal ions and pyridine nitrogen | Gas storage, Separation |

| Intercalated Nanocomposites | Montmorillonite Clay | This compound | Ion-dipole interactions; Polymerization of vinyl groups | Barrier coatings, Adsorbents |

Novel Applications in Sustainable Chemistry and Green Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are central to modern chemical research. This compound offers several avenues for advancing sustainable chemistry, both in its synthesis and its application as a versatile building block.

Key Research Areas:

Atom-Economical Synthesis: Developing catalytic, atom-economical methods for the synthesis of this compound itself is a primary goal. This could involve transition-metal-catalyzed cross-coupling reactions that minimize waste and maximize efficiency.

Polymer Synthesis in Green Solvents: The polymerization of this compound in environmentally benign solvents, such as water or supercritical carbon dioxide, would represent a significant advancement in the sustainable production of pyridine-based polymers. Research into emulsion or suspension polymerization techniques for this monomer is warranted.

Renewable Feedstock Utilization: Exploring synthetic routes to this compound that start from renewable feedstocks would align with the goals of a circular economy. Biocatalytic methods or the use of bio-derived platform chemicals could be investigated.

Catalyst Support: The polymerized form of this compound can serve as a robust support for catalysts. The pyridine units can immobilize metal nanoparticles or complexes, facilitating catalyst recovery and reuse, a key principle of green chemistry.

A related isomer, 2,5-divinylpyridine (B97761), has been shown to undergo regioselective and stereoselective polymerization using rare-earth metal catalysts. This suggests that similar green catalytic approaches could be successfully applied to the polymerization of this compound, leading to polymers with well-defined microstructures and properties.

Development of Advanced Analytical and Spectroscopic Techniques for Characterization

A thorough understanding of the structure, purity, and properties of this compound and its derivatives is crucial for its successful application. The development and application of advanced analytical and spectroscopic techniques are therefore essential.

Characterization Methodologies:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of this compound would be expected to show characteristic signals for the vinyl protons and the aromatic protons of the pyridine ring. The coupling constants between these protons would provide valuable information about the molecule's connectivity.

¹³C NMR: The carbon NMR spectrum would provide distinct signals for the vinyl carbons and the carbons of the pyridine ring, confirming the isomeric purity of the compound. Advanced 2D NMR techniques like COSY and HSQC would be invaluable for unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (MS):

Electron Ionization (EI-MS): This technique would provide the molecular weight of this compound and a characteristic fragmentation pattern that could be used for its identification.

High-Resolution Mass Spectrometry (HRMS): HRMS would allow for the determination of the exact molecular formula, confirming the elemental composition.

Chromatographic Techniques:

Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) would be a powerful tool for assessing the purity of this compound and for analyzing reaction mixtures during its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC could be employed for the analysis of non-volatile derivatives of this compound or its oligomers and polymers.

Table 2: Expected Analytical Data for this compound

| Technique | Expected Observations | Information Gained |

| ¹H NMR | Resonances in the aromatic (pyridine) and vinylic regions. | Structural confirmation, isomeric purity. |

| ¹³C NMR | Distinct signals for pyridine and vinyl carbons. | Confirmation of carbon skeleton. |

| Mass Spectrometry | Molecular ion peak corresponding to C₉H₉N. | Molecular weight and fragmentation pattern. |

| Gas Chromatography | Single peak for a pure sample. | Purity assessment, separation from isomers. |

| Infrared (IR) Spectroscopy | Characteristic C=C and C=N stretching vibrations. | Functional group identification. |

The further exploration of these emerging research frontiers will undoubtedly unlock the full potential of this compound as a valuable compound in materials science and sustainable chemical synthesis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-divinylpyridine, and what analytical methods are used to confirm its structure and purity?

- Methodological Answer : Synthesis typically involves metal-catalyzed reactions, such as the use of nickel or palladium complexes to facilitate vinylation of pyridine derivatives. For characterization, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming vinyl group positions. Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., C=C stretching at ~1600 cm⁻¹). High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) assesses purity, with reference standards from NIST or other certified providers .

Q. What analytical standards and protocols are recommended for assessing this compound in polymer matrices?

- Methodological Answer : Use chromatography-based methods (e.g., gel permeation chromatography for molecular weight distribution) coupled with certified reference materials (CRMs) for calibration. Matrix-assisted laser desorption/ionization (MALDI-TOF) mass spectrometry can identify oligomer distributions. Cross-validate results using spectroscopic techniques like Raman or UV-Vis, referencing NIST or ISO-compliant protocols .

Q. How does this compound react with dienes like 1,3-butadiene, and what factors influence product distribution?

- Methodological Answer : Under catalytic conditions, this compound undergoes copolymerization with 1,3-butadiene, yielding linear copolymers, cyclocooligomers, and mixed oligomers. Product ratios (e.g., ~20:35:45 for linear:cyclo:mixed) depend on reaction temperature, catalyst choice (e.g., zirconium vs. titanium complexes), and monomer feed ratios. Kinetic studies via in-situ NMR or stopped-flow techniques can monitor intermediate formation .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction pathways and regioselectivity in this compound polymerization?

- Methodological Answer : Density functional theory (DFT) calculations predict transition states and activation energies for vinyl group reactivity. Molecular dynamics (MD) simulations model copolymer chain growth and cyclization tendencies. Software like Gaussian or ORCA, combined with experimental data from time-resolved spectroscopy, validates mechanistic hypotheses .

Q. What strategies resolve contradictions in reported yields of cyclocooligomers vs. linear copolymers in this compound reactions?

- Methodological Answer : Reproducibility studies under controlled conditions (e.g., inert atmosphere, precise stoichiometry) are essential. Conflicting data may arise from impurities (e.g., oxygen inhibition) or unaccounted side reactions. Use design of experiments (DoE) frameworks to isolate variables (e.g., solvent polarity, catalyst loading). Compare results with literature using meta-analysis tools .